molecular formula C19H17ClN2O4S2 B1221106 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide

2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B1221106
M. Wt: 436.9 g/mol
InChI Key: LMBAUGFGWDFXIE-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Serotonin 4 Receptor Agonist in Gastrointestinal Motility

Research has shown that benzamide derivatives, including compounds structurally related to 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide, have potent serotonin 4 (5-HT(4)) receptor agonist activity. This is significant in promoting gastrointestinal motility, which can be beneficial in treating disorders of the gastrointestinal tract (Sonda et al., 2003).

Type III Secretion Inhibitor in Yersinia

Another application is in the inhibition of type III secretion in Yersinia. Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been identified as potential inhibitors. This could be instrumental in preventing or treating bacterial infections caused by Yersinia (Kauppi et al., 2007).

Antioxidant and Enzyme Inhibition Activities

These compounds also exhibit antioxidant activities and have been screened for activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Specifically, certain N-substituted derivatives have shown promising activity against acetylcholinesterase, which could have implications in treating conditions like Alzheimer's disease (Fatima et al., 2013).

Hypoglycemic and Hypolipidemic Activities

There's also evidence of hypoglycemic and hypolipidemic activities in glibenclamide analogues, which include structural variations of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide. These compounds are of interest in the management of type 2 diabetes and associated metabolic disorders (Ahmadi et al., 2014).

Activation of Soluble Guanylyl Cyclase

Anthranilic acid derivatives related to this compound have been studied for their ability to activate soluble guanylyl cyclase, an important enzyme in nitric oxide signaling pathways. This activation has implications in vascular biology and could lead to new therapeutic approaches in vascular diseases (Schindler et al., 2006).

Fluorescence Enhancement in Analytical Chemistry

Glibenclamide, structurally similar to the mentioned compound, enhances the fluorescence intensity of erbium ions, providing a method for its detection in biochemical assays. This has potential applications in monitoring drug levels in biological samples (Faridbod et al., 2009).

Anti-cancer Activities

Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been synthesized and evaluated for anti-proliferative activity against various cancer cell lines. Some derivatives have shown significant activity, making them potential candidates for anti-cancer drug development (Abdelaziz et al., 2015).

properties

Product Name

2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide

Molecular Formula

C19H17ClN2O4S2

Molecular Weight

436.9 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C19H17ClN2O4S2/c1-12-7-8-16(26-2)15(11-12)21-19(23)13-5-3-4-6-14(13)22-28(24,25)18-10-9-17(20)27-18/h3-11,22H,1-2H3,(H,21,23)

InChI Key

LMBAUGFGWDFXIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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